Pantetheine

Vue d'ensemble

Description

Pantetheine is a naturally occurring compound that serves as an intermediate in the biosynthesis of coenzyme A, a crucial cofactor in various enzymatic reactions. It is the cysteamine amide analog of pantothenic acid (vitamin B5) and is considered a more metabolically active form of the vitamin . This compound plays a vital role in the metabolism of carbohydrates, fats, and proteins, making it essential for maintaining cellular function and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pantetheine can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the dephosphorylation of phosphothis compound, catalyzed by alkaline phosphatase in microorganisms like Escherichia coli . Another method involves the chemical synthesis of this compound from pantothenic acid and cysteamine, which can be achieved through a series of condensation and reduction reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to enhance the yield of this compound. These engineered strains are capable of converting pantothenic acid to this compound through a series of enzymatic reactions . This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Pantetheine undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is its oxidation to pantethine, a dimeric form linked by a disulfide bond . This compound can also be hydrolyzed by the enzyme pantetheinase to produce pantothenic acid and cysteamine .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using mild oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Reduction of this compound to its monomeric form can be achieved using reducing agents like dithiothreitol.

Hydrolysis: Enzymatic hydrolysis of this compound is catalyzed by pantetheinase under physiological conditions.

Major Products:

Pantethine: Formed through the oxidation of this compound.

Pantothenic Acid and Cysteamine: Produced through the hydrolysis of this compound by pantetheinase.

Applications De Recherche Scientifique

Cardiovascular Health

Pantetheine has shown promise in managing lipid profiles and reducing cardiovascular disease risk factors. Key findings include:

- Lipid Regulation : Clinical studies indicate that pantethine can significantly lower total cholesterol and low-density lipoprotein cholesterol (LDL-C). One study reported an 11% decrease in LDL-C after 16 weeks of treatment compared to placebo groups, with significant reductions observed as early as 8 weeks .

- Fatty Liver Disease : Research suggests that pantethine may improve conditions associated with non-alcoholic fatty liver disease (NAFLD). In a clinical trial, nine out of sixteen patients treated with pantethine no longer met the criteria for fatty liver diagnosis after the study period .

Neuroprotection

Recent studies have underscored this compound's neuroprotective effects, particularly in models of Alzheimer's disease:

- Cognitive Function : In a study involving 5XFAD transgenic mice (a model for Alzheimer's), pantethine treatment led to significant reductions in amyloid-beta plaque deposits and improved behavioral outcomes. The treatment also decreased glial reactivity and inflammatory markers associated with neurodegeneration .

- Mechanisms of Action : this compound appears to modulate gene expression related to inflammation and synaptic activity, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Metabolic Disorders

This compound's role in metabolic health is notable:

- Diabetes Management : Research indicates that pantethine may enhance insulin sensitivity and reduce fasting blood sugar levels, contributing to better metabolic control in diabetic patients .

- Fatty Acid Metabolism : this compound promotes fatty acid oxidation and is thought to influence choline metabolism, which may help reduce serum triglyceride levels .

Cancer Treatment

Emerging evidence points to this compound's potential in oncology:

- Tumor Growth Inhibition : In mouse models of ovarian cancer, pantethine administration resulted in slower tumor progression and reduced metastasis. Treated mice exhibited higher levels of caspase-3, indicating increased apoptosis in tumors .

- Mechanism of Action : this compound is believed to inhibit fatty acid synthase activity, a key enzyme involved in lipid biosynthesis that is often upregulated in cancer cells .

Additional Therapeutic Applications

Beyond the primary areas discussed, this compound has been explored for other therapeutic benefits:

- Cataract Prevention : Preliminary animal studies suggest that pantethine may inhibit cataract formation by influencing lipid metabolism within ocular tissues .

- Adrenal Function : this compound has been shown to impact adrenal cortex function positively, suggesting its utility in stress-related disorders .

Case Studies and Research Findings

A summary of relevant case studies highlights the effectiveness of this compound across various applications:

Mécanisme D'action

Pantetheine exerts its effects primarily through its role as a precursor for coenzyme A synthesis. Coenzyme A is involved in the transfer of acetyl groups, which are essential for the activation and deactivation of genes, as well as the metabolism of carbohydrates, fats, and proteins . This compound is converted to pantothenic acid and cysteamine by the enzyme pantetheinase. Pantothenic acid is then utilized in the biosynthesis of coenzyme A, while cysteamine has antioxidative properties and can modulate inflammatory responses .

Comparaison Avec Des Composés Similaires

Pantetheine is often compared to its analogs, pantothenic acid and pantethine.

Pantothenic Acid:

Similarity: Both are precursors in the biosynthesis of coenzyme A.

Pantethine:

Similarity: Pantethine is the dimeric form of this compound, linked by a disulfide bond.

Uniqueness of this compound: this compound’s unique position in the biosynthetic pathway of coenzyme A, along with its ability to bypass certain metabolic steps, makes it a more efficient and potent form of vitamin B5 .

Activité Biologique

Pantetheine, a low molecular weight thiol and a derivative of vitamin B5, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and recent research findings, including case studies and data tables that summarize key results.

This compound is known for its role in the biosynthesis of coenzyme A (CoA), which is crucial for various metabolic processes. It acts as a precursor to pantothenic acid (vitamin B5) and plays a significant role in fatty acid synthesis, energy metabolism, and the synthesis of steroid hormones. Its biological activity is primarily attributed to its ability to modulate cellular redox states and influence lipid metabolism.

1. Cardiovascular Health

Recent studies have demonstrated that this compound can significantly lower cardiovascular risk markers. A clinical trial involving participants with low to moderate cardiovascular disease (CVD) risk showed that this compound supplementation resulted in:

- Reduction in LDL-C : Participants experienced an 11% decrease in low-density lipoprotein cholesterol (LDL-C) at weeks 4, 8, 12, and 16 compared to a placebo group which showed a 3% increase at week 16.

- Statistical Significance : The reductions in total cholesterol (TC) and LDL-C were statistically significant at various time points during the study (P-values < 0.05) .

Table 1: Lipid Profile Changes Over Time

| Time Point | Pantethine Group LDL-C Change (%) | Placebo Group LDL-C Change (%) | P-value |

|---|---|---|---|

| Week 4 | -11% | +2% | <0.001 |

| Week 8 | -11% | +2% | <0.001 |

| Week 12 | -11% | +3% | <0.001 |

| Week 16 | -11% | +3% | <0.001 |

2. Antiviral Activity

Recent investigations have highlighted the potential antiviral effects of this compound against SARS-CoV-2. In vitro studies indicated that this compound treatment reduced viral load significantly:

- Viral Load Reduction : this compound was effective in decreasing viral copy numbers in treated cells.

- Mechanisms : The compound appeared to inhibit the expression of viral proteins and inflammatory responses associated with infection .

Case Study: Pantethine for Dyslipidemia

In a double-blind study with 120 participants over a period of 16 weeks, the effects of pantethine on lipid profiles were assessed:

- Results : Significant decreases in total cholesterol and triglycerides were observed.

- Optimal Dosing : The study suggested that a dosage of 300 mg twice daily was sufficient to achieve optimal lipid-lowering effects without additional benefits from higher doses .

Biological Interactions and Antagonistic Effects

Research has also indicated that this compound may interfere with certain pharmacological agents, such as pyrazinamide (PZA), used in tuberculosis treatment:

Propriétés

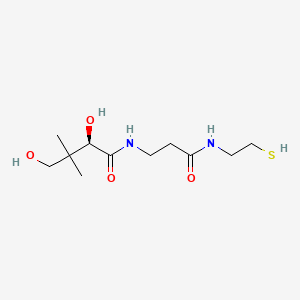

IUPAC Name |

2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXZGRMVNNHPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pantetheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-65-1 | |

| Record name | Pantetheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.